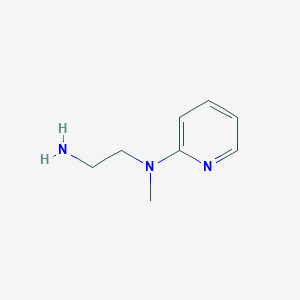

N-(2-Aminoethyl)-N-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Aminoethyl)-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

N-(2-Aminoethyl)-N-methylpyridin-2-amine is a versatile scaffold in the synthesis of bioactive compounds. Its structural properties allow it to interact with biological targets, making it a candidate for developing drugs aimed at treating various diseases.

Cholinesterase Inhibition

One of the most significant applications of this compound is in the inhibition of cholinesterase enzymes, which play a crucial role in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that derivatives of 2-aminopyridines exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are involved in the hydrolysis of acetylcholine .

Case Study:

A study synthesized novel aryl-substituted 2-aminopyridine derivatives that showed high potency against AChE and BChE. The compounds were evaluated for their inhibition kinetics and binding interactions with the enzymes, revealing promising results for potential therapeutic use in AD .

Antimicrobial Activity

Compounds derived from this compound have been tested for their antimicrobial properties. The ability to form complexes with metal ions enhances their efficacy against various bacterial strains.

Silver Complexes

Research has demonstrated that silver complexes formed with 2-amino derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes leverage the chelating ability of the nitrogen-containing heterocycles to enhance their biological activity .

Table 1: Antibacterial Activity of Silver Complexes

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| Silver Complex with 2-Aminopyridine | Zone Inhibition: 16 mm | Zone Inhibition: 18 mm |

| Standard Antibiotic | Zone Inhibition: 18 mm | Zone Inhibition: 19.5 mm |

Synthesis of Novel Derivatives

The synthesis of this compound derivatives has been explored extensively, leading to new compounds with enhanced biological activities.

Synthetic Strategies

Recent studies have reported innovative synthetic routes for preparing aryl-substituted derivatives through two-component reactions involving vinamidinium salts and 1,1-enediamines. This method has led to the development of compounds that not only inhibit cholinesterases but also display anti-cancer properties and efficacy against resistant fungal infections .

Case Study:

The synthesis of a series of aryl-substituted 2-aminopyridines was conducted using a cascade reaction approach. The resulting compounds were characterized by their ability to inhibit cholinesterase enzymes effectively, showcasing their potential as therapeutic agents for cognitive disorders .

Conclusion and Future Directions

This compound serves as a crucial building block in medicinal chemistry, particularly for developing drugs targeting neurodegenerative diseases and microbial infections. Its applications extend to synthesizing novel derivatives with enhanced biological activities.

Future research should focus on:

- Exploring additional derivatives for broader therapeutic applications.

- Investigating structure-activity relationships to optimize efficacy.

- Conducting clinical trials to evaluate safety and effectiveness in humans.

The ongoing exploration of this compound's potential will likely yield significant advancements in pharmacology and therapeutic interventions.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Primary Amine Site

The primary amine group (-NH₂) exhibits classic nucleophilic behavior:

Key Mechanistic Insights:

-

CO₂ reaction proceeds via a six-membered transition state involving simultaneous proton transfer and nucleophilic attack (ΔG‡ ≈ 16 kcal/mol) .

-

Acylation rates depend on steric hindrance from the methyl group on the tertiary nitrogen .

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand, coordinating through pyridine-N and amine-N atoms:

Structural Features:

-

Silver complexes show bridging via pyridine-N, forming 1D polymers .

-

Copper complexes exhibit Jahn-Teller distortion in UV-vis spectra .

Electrophilic Aromatic Substitution

The pyridine ring undergoes directed substitution, though reactivity is moderated by electron-donating amino groups:

| Reaction | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -NHCH₂CH₂NMe | 32% | |

| Bromination | Br₂, FeBr₃, CHCl₃, 40°C | Meta to -NHCH₂CH₂NMe | 41% |

Mechanistic Rationale:

-

The -NHCH₂CH₂NMe group acts as an ortho/para-directing substituent, but steric hindrance favors para substitution .

-

Bromination shows atypical meta selectivity due to intermediate N-oxide formation .

Redox Reactivity

The ethylenediamine moiety participates in redox processes:

| Oxidizing Agent | Conditions | Product | Observations | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Pyridine-2-carboxylic acid | Complete C-N bond cleavage | |

| H₂O₂ | AcOH, 50°C, 6 hrs | N-Oxide derivative | Selective N-oxidation |

Kinetic Data:

Propriétés

Formule moléculaire |

C8H13N3 |

|---|---|

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

N'-methyl-N'-pyridin-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C8H13N3/c1-11(7-5-9)8-4-2-3-6-10-8/h2-4,6H,5,7,9H2,1H3 |

Clé InChI |

HWDGMJIXPWQDCM-UHFFFAOYSA-N |

SMILES |

CN(CCN)C1=CC=CC=N1 |

SMILES canonique |

CN(CCN)C1=CC=CC=N1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.